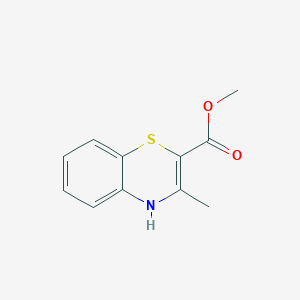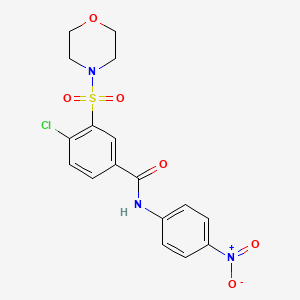
4-chloro-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, commonly known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer.
作用機序
GW 501516 activates PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by GW 501516 leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. It also leads to a decrease in inflammation and oxidative stress in various tissues.
Biochemical and Physiological Effects:
GW 501516 has been shown to have several biochemical and physiological effects. In animal studies, GW 501516 has been shown to increase endurance and running capacity, improve cardiac function, and decrease body fat. It has also been shown to improve insulin sensitivity, decrease plasma triglyceride and cholesterol levels, and reduce inflammation and oxidative stress. In human studies, GW 501516 has been shown to increase HDL cholesterol levels and decrease LDL cholesterol levels.
実験室実験の利点と制限
GW 501516 has several advantages for lab experiments. It is a selective agonist of PPARδ, which means it specifically activates this receptor without affecting other receptors. It is also orally bioavailable, which means it can be administered to animals or humans via the mouth. However, GW 501516 has several limitations for lab experiments. It has a short half-life in vivo, which means it must be administered frequently to maintain its effects. It is also expensive to synthesize, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for research on GW 501516. One direction is to study its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer in humans. Another direction is to study its effects on other tissues and organs, such as the liver and brain. Additionally, future research could focus on developing more potent and selective agonists of PPARδ, as well as improving the oral bioavailability and half-life of GW 501516.
合成法
GW 501516 is synthesized by reacting 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. The resulting compound is then reacted with 4-morpholinepropanesulfonic acid and sodium hydroxide to form the corresponding sulfonamide. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, and the resulting compound is acylated with 4-nitrophenylacetic acid to form GW 501516.
科学的研究の応用
GW 501516 has been extensively studied for its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, GW 501516 has been shown to increase glucose uptake in skeletal muscle and adipose tissue, improve insulin sensitivity, and decrease plasma triglyceride and cholesterol levels. In cardiovascular diseases, GW 501516 has been shown to improve cardiac function, reduce inflammation, and decrease oxidative stress. In cancer, GW 501516 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-15-6-1-12(11-16(15)28(25,26)20-7-9-27-10-8-20)17(22)19-13-2-4-14(5-3-13)21(23)24/h1-6,11H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIGFTOZKOWVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

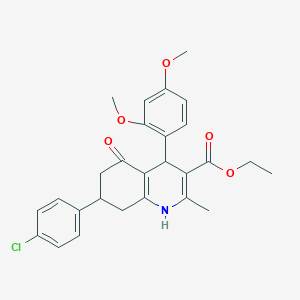
![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)
![(1R*,5S*)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)
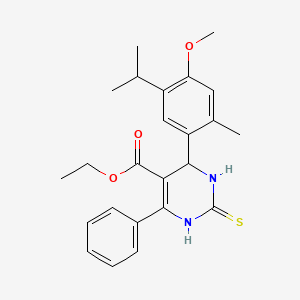
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4977766.png)
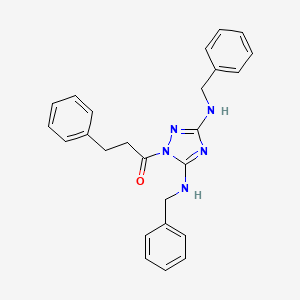
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4977787.png)
![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)
